Increased Lipophilicity vs. 2-Bromo-1-methyl-1H-imidazole Drives Partitioning Behaviour
The computed octanol-water partition coefficient (XLogP3) for 2-bromo-1-propyl-1H-imidazole is 1.9, substantially higher than the value of 1.18–1.22 reported for the 1‑methyl analogue [1]. This 0.7‑unit increase reflects the additional methylene group contribution and translates into a predicted 5‑fold gain in lipophilicity, which can enhance membrane permeability and organic‑solvent solubility of products derived from this building block [1].
| Evidence Dimension | Octanol–water partition coefficient (logP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 2-Bromo-1-methyl-1H-imidazole: ACD/LogP = 1.22 (ChemSpider); XLogP3 ≈ 1.18 (Molbase) |
| Quantified Difference | ΔlogP ≈ +0.7 (target minus methyl homologue) |
| Conditions | Computed values; experimental logP data not available for the propyl derivative |
Why This Matters
For medicinal chemists optimizing ADME properties, the higher logP of the propyl building block can reduce the number of synthetic steps needed to reach a desired lipophilicity window.
- [1] Kuujia Product Page: 2-Bromo-1-propylimidazole (CAS 1267265-53-1). XLogP3 = 1.9. Accessed 2026‑04‑22. View Source
